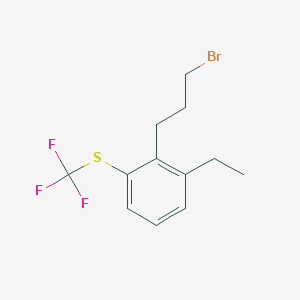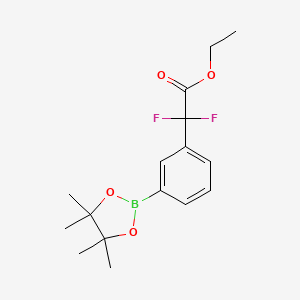
1-(3-Chloropropyl)-3-ethoxy-2-ethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-3-ethoxy-2-ethylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a 3-chloropropyl group, an ethoxy group, and an ethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-ethoxy-2-ethylbenzene can be achieved through several synthetic routes. One common method involves the alkylation of 3-ethoxy-2-ethylbenzene with 1-chloropropane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired product.
化学反应分析
Types of Reactions
1-(3-Chloropropyl)-3-ethoxy-2-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, DMSO, THF.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, hydrogen gas, palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
科学研究应用
1-(3-Chloropropyl)-3-ethoxy-2-ethylbenzene has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: It may be utilized in the study of biological pathways and mechanisms, particularly in the context of drug development and biochemical research.
Industrial Applications: The compound can be employed in the production of specialty chemicals and as a precursor for various industrial processes.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-3-ethoxy-2-ethylbenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved would depend on the specific context of its use.
相似化合物的比较
Similar Compounds
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound features a similar 3-chloropropyl group but differs in its aromatic core and additional substituents.
Tris(2-chloro-1-methylethyl) phosphate: An organophosphate ester with multiple chloropropyl groups, used as a flame retardant.
Uniqueness
1-(3-Chloropropyl)-3-ethoxy-2-ethylbenzene is unique due to its specific combination of substituents on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in organic synthesis and materials science.
属性
分子式 |
C13H19ClO |
|---|---|
分子量 |
226.74 g/mol |
IUPAC 名称 |
1-(3-chloropropyl)-3-ethoxy-2-ethylbenzene |
InChI |
InChI=1S/C13H19ClO/c1-3-12-11(8-6-10-14)7-5-9-13(12)15-4-2/h5,7,9H,3-4,6,8,10H2,1-2H3 |
InChI 键 |
IPIFGCXFOBETQA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC=C1OCC)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(E)-4-[4-(Trifluoromethyl)phenyl]-3-butenoic acid](/img/structure/B14044523.png)


